

Introduction: Contextualizing a Niche Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dichloro-4-fluoroiodobenzene**

Cat. No.: **B1452952**

[Get Quote](#)

In the landscape of modern drug discovery and materials science, the precise arrangement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated benzene derivatives serve as versatile intermediates, enabling complex couplings and the introduction of functionalities that can profoundly influence a molecule's steric profile, electronic properties, and metabolic stability. **2,6-Dichloro-4-fluoroiodobenzene** (CAS No. 939990-10-0) is one such highly functionalized building block. Its unique substitution pattern—featuring sterically hindering ortho-chlorine atoms, an electron-withdrawing fluorine, and a reactive iodine atom—makes it a compound of significant interest for constructing complex molecular architectures.

This guide provides a comprehensive overview of the core physical properties of **2,6-Dichloro-4-fluoroiodobenzene**. Recognizing that this is a specialized reagent, publicly available experimental data is limited. Therefore, this document emphasizes not only the known attributes but also the robust, field-proven methodologies required to determine these properties with scientific rigor. It is designed for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in synthesis and development workflows.

Core Physicochemical & Safety Data

The foundational data for any laboratory chemical begins with its identity and known safety profile. This information is critical for safe handling, reaction planning, and regulatory compliance.

Property	Value	Source
CAS Number	939990-10-0	[1] [2] [3]
Molecular Formula	C ₆ H ₂ Cl ₂ Fl	[2] [3] [4]
Molecular Weight	290.89 g/mol	[2] [4]
Physical State	Solid	[3]
Melting Point	Data not publicly available	[3]
Boiling Point	Data not publicly available	[3]
Density	Data not publicly available	
Solubility	Data not publicly available	
Signal Word	Warning	[2] [3] [4]
Hazard Statements	H302, H315, H319, H335	[2] [3] [4]

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Experimental Determination of Key Physical Properties

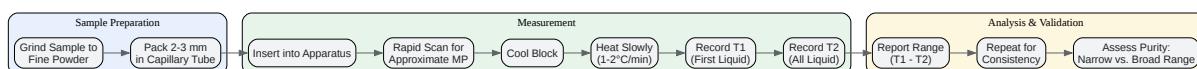
The absence of published data for several key physical properties necessitates their experimental determination. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.

Melting Point Determination: A Barometer of Purity

The melting point is one of the most critical physical constants for a solid organic compound, serving as a primary indicator of purity.[\[5\]](#) Pure crystalline compounds typically exhibit a sharp

melting range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, disrupting intermolecular forces and resulting in both a depression of the melting point and a broadening of the melting range.[5]

This method is the standard for its accuracy and requirement for only a small amount of sample.


- Sample Preparation:

- Ensure the **2,6-Dichloro-4-fluoriodobenzene** sample is completely dry and finely powdered. Grinding a small amount on a watch glass with a spatula is effective.
- Firmly press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
- Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a packed column of 2-3 mm in height.[6]

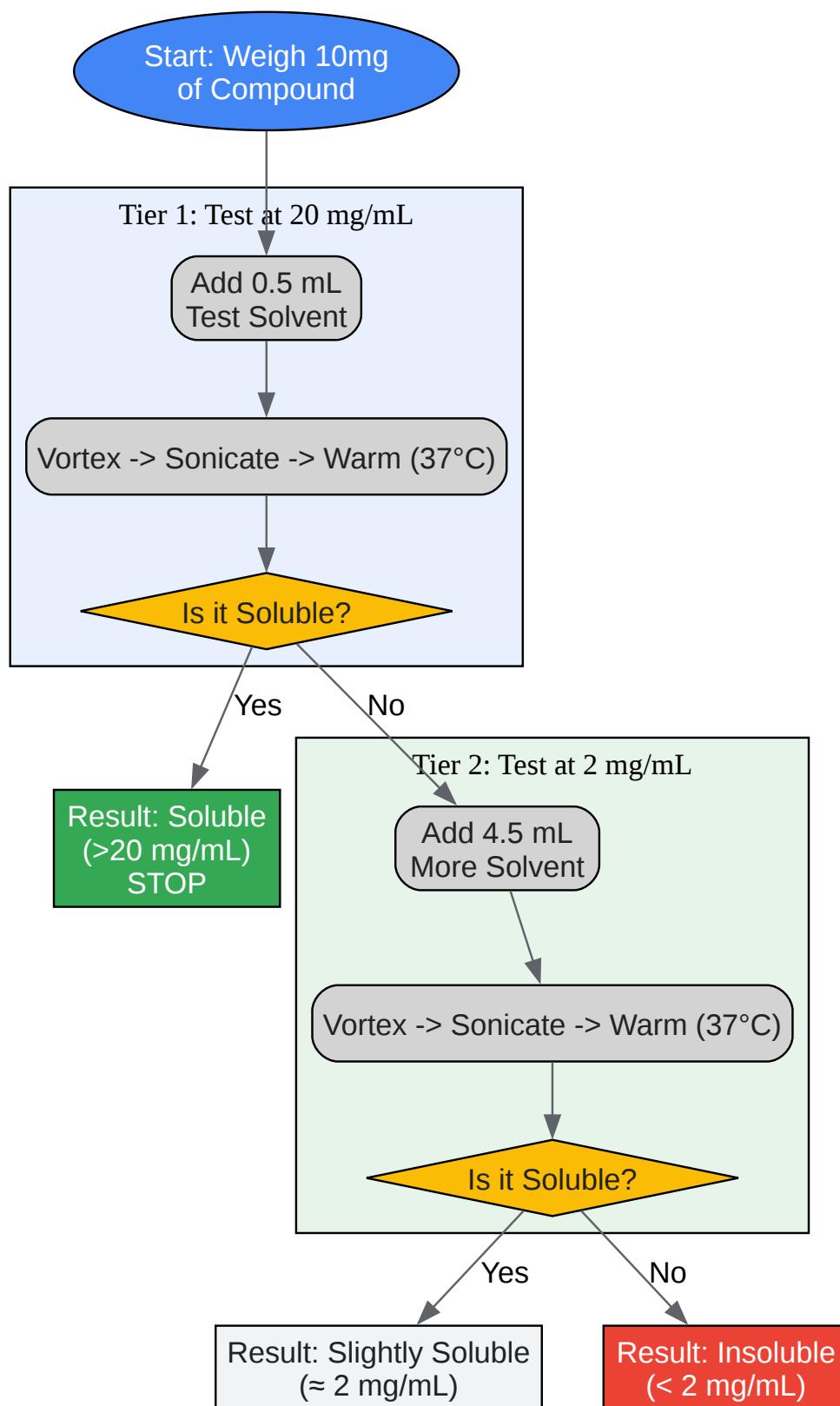
- Apparatus Setup & Measurement:

- Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
- Rapid Initial Scan: Heat the block rapidly to get an approximate melting temperature. This saves time and identifies the temperature range for a more precise measurement.
- Slow, Accurate Measurement: Allow the block to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[6] This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block.
- Record the Melting Range:
 - Note the temperature (T_1) at which the first drop of liquid appears.
 - Note the temperature (T_2) at which the entire sample has transitioned to a clear liquid.
 - The recorded melting point is the range $T_1 - T_2$.

- Validation & Trustworthiness:
 - Repeat the measurement at least twice (with fresh samples) to ensure consistency.
 - A narrow range (e.g., < 1.5°C) is indicative of high purity. A broad range suggests the presence of impurities or residual solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Solubility Profiling: Guiding Reaction and Formulation

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulation. A systematic approach is essential to build a comprehensive solubility profile. The principle of "like dissolves like" is the guiding heuristic, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. Given the structure of **2,6-Dichloro-4-fluoroiodobenzene**, it is expected to be a nonpolar to weakly polar molecule, suggesting poor solubility in water but good solubility in common organic solvents.

This tiered approach efficiently determines a suitable solvent for various applications.[\[7\]](#)

- Tier 1: Initial Screening (Approx. 20 mg/mL):
 - Add ~10 mg of the compound to 0.5 mL of the test solvent in a small vial.
 - Begin with solvents in order of increasing polarity and utility:
 - Aqueous buffer (e.g., PBS, pH 7.4) - relevant for biological assays.
 - Ethanol (EtOH) - a polar protic solvent.

- Dichloromethane (DCM) - a common nonpolar solvent.
- Dimethyl Sulfoxide (DMSO) - a highly polar aprotic solvent, often a solvent of last resort for biological testing.
- Mechanical Agitation:
 - First, gently mix by vortexing for 1-2 minutes at room temperature.
 - If undissolved, sonicate the vial in a water bath for up to 5 minutes.
 - If still undissolved, gently warm the solution to ~37°C for 5-10 minutes.[\[7\]](#)
- Observation: Visually inspect for any undissolved solid against a dark background. If the solution is clear, the compound is considered soluble at this concentration.
- Tier 2: Lower Concentration (Approx. 2 mg/mL):
 - If the compound was insoluble in a Tier 1 solvent, increase the solvent volume to a total of 5 mL (a 10-fold dilution) and repeat the mechanical agitation steps.[\[7\]](#)
 - This step identifies solvents in which the compound has limited but potentially useful solubility.
- Data Interpretation:
 - Soluble: Forms a clear solution at ≥ 20 mg/mL.
 - Slightly Soluble: Dissolves at 2 mg/mL but not 20 mg/mL.
 - Insoluble: Fails to dissolve completely even at 2 mg/mL.

[Click to download full resolution via product page](#)

Caption: Decision workflow for solubility profiling.

Spectroscopic Characterization for Structural Integrity

While not strictly physical properties, spectroscopic data are indispensable for confirming the chemical identity and purity of a compound. For a novel or specialized reagent like **2,6-Dichloro-4-fluoroiodobenzene**, this verification is a mandatory first step before its use.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the substitution pattern, only two aromatic protons are present. Their chemical shifts, splitting patterns, and coupling constants will be highly characteristic. One would expect two distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the ^{19}F nucleus.
 - ^{13}C NMR: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant, while the carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the heavy iodine and chlorine atoms will have their chemical shifts significantly influenced.
 - ^{19}F NMR: A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum for this compound would be expected to show characteristic absorption bands for:
 - Aromatic C-H stretching ($\sim 3100\text{-}3000\text{ cm}^{-1}$)
 - Aromatic C=C ring stretching ($\sim 1600\text{-}1450\text{ cm}^{-1}$)
 - C-F stretching ($\sim 1250\text{-}1000\text{ cm}^{-1}$)
 - C-Cl stretching ($\sim 850\text{-}550\text{ cm}^{-1}$)
 - The C-I stretch is typically weak and falls at a low frequency ($<600\text{ cm}^{-1}$), often outside the standard measurement range.

- **Mass Spectrometry (MS):** Mass spectrometry provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. The isotopic pattern of the molecular ion peak will be highly characteristic due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes), providing definitive evidence for the number of chlorine atoms in the molecule.

Conclusion

2,6-Dichloro-4-fluoriodobenzene represents a valuable, albeit highly specialized, tool for chemical synthesis. While comprehensive physical property data is not yet cataloged in public databases, this guide provides the necessary framework for any researcher to confidently determine these properties. The detailed protocols for melting point and solubility are designed to be robust and reliable, ensuring that scientists can generate the high-quality data needed to effectively integrate this compound into their research and development programs. The emphasis on spectroscopic verification further underscores the principle of trustworthiness, ensuring that the material being used is, in fact, the correct one, a non-negotiable prerequisite for reproducible and successful science.

References

- University of Calgary. (n.d.).
- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
- Nichols, L. (n.d.).
- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- wikiHow. (n.d.). How to Determine Solubility.
- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.
- Study.com. (2021, June 3).
- National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Lund University Publications. (n.d.).
- ChemicalBook. (2025, July 16). **2,6-Dichloro-4-fluoriodobenzene** (CAS 939990-10-0).
- ChemBK. (2024, April 9). 2-CHLORO-4-FLUOROIODOBENZENE - Physico-chemical Properties.
- PubChem. (n.d.). 4-Fluoriodobenzene.
- Sigma-Aldrich. (n.d.). 4-Fluoriodobenzene 99%.
- Oakwood Chemical. (n.d.). **2,6-Dichloro-4-fluoriodobenzene**.

- SynQuest Laboratories, Inc. (2018, July 25). Safety Data Sheet: **2,6-Dichloro-4-fluoroiodobenzene**.
- ResearchGate. (2021, May).
- Infinium Pharmachem. (n.d.). 4-Fluoroiodobenzene CAS #: 352-34-1.
- Chang Wright Chemical. (n.d.). Professional Iodobenzene Supplier.
- Sigma-Aldrich. (n.d.).
- J&K Scientific. (n.d.). **2,6-Dichloro-4-fluoroiodobenzene** | CAS: 939990-10-0.
- AboundChem. (n.d.). **2,6-Dichloro-4-fluoroiodobenzene**, 939990-10-0.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroiodobenzene 98%.
- Sigma-Aldrich. (n.d.). Bromopentafluorobenzene 99%.
- Fisher Scientific. (n.d.). 2-Chloro-1-fluoro-4-iodobenzene, 98%.
- PubChem. (n.d.). 2,6-Difluoro-4-iodobenzaldehyde.
- ChemicalBook. (n.d.). 1-Fluoro-2-iodobenzene(348-52-7) ¹³C NMR spectrum.
- ChemicalBook. (n.d.). 1-Fluoro-4-iodobenzene(352-34-1) ¹H NMR spectrum.
- SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[¹³C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 1-Fluoro-3-iodobenzene(1121-86-4) ¹H NMR spectrum.
- Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroiodobenzene.
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-iodobenzene.
- PubMed Central. (n.d.).
- Internet Archive. (2012, June 21). Oswestry & Border Chronicle, June 21, 2012.
- Aarti Industries. (n.d.). 2,6-Di Chloro Fluoro Benzene | 2,6 DCFB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dichloro-4-fluoroiodobenzene | 939990-10-0 [chemicalbook.com]
- 2. 2,6-Dichloro-4-fluoroiodobenzene [oakwoodchemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aboundchem.com [aboundchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. youtube.com [youtube.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Introduction: Contextualizing a Niche Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1452952#physical-properties-of-2-6-dichloro-4-fluoroiodobenzene\]](https://www.benchchem.com/product/b1452952#physical-properties-of-2-6-dichloro-4-fluoroiodobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com